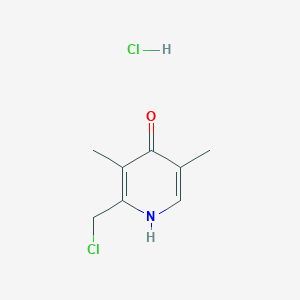

2-氯-2-(3,4-二氯苯基)-乙醇

描述

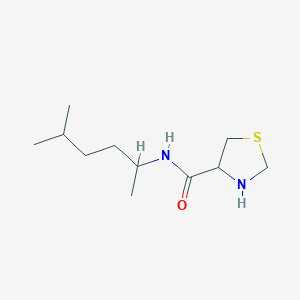

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学研究应用

抗菌和抗真菌活性

涉及 2-氯-2-(3,4-二氯苯基)-乙醇的 2-氯喹啉衍生物的研究显示出有希望的抗菌和抗真菌特性。这些衍生物已针对大肠杆菌、铜绿假单胞菌、金黄色葡萄球菌、化脓性链球菌等各种细菌以及白色念珠菌、黑曲霉和棒曲霉等真菌进行了测试,显示出显着的抗菌活性 (Desai 等,2012 年)。

生物活性物质的控释

研究已将该化合物的变体 2-苯基乙醇掺入壳聚糖薄膜中,用于控释应用。这种方法主要用于保留 2-苯基乙醇的香味和抗菌特性,显着提高了薄膜的保留性和机械阻力 (Zarandona 等,2020 年)。

绿色化学应用

研究已证明 2-苯基乙醇 (2-PEA) 在绿色化学中的用途,特别是在苯乙烯氧化物的氢化反应中,以清洁环保的过程生产 2-PEA。这种方法避免了污染和危险的传统生产途径,突出了该化合物在可持续工业应用中的作用 (Yadav 和 Lawate,2011 年)。

药物合成

2-氯-1-(3,4-二氟苯基)乙醇是一种密切相关的化合物,是合成替格瑞洛(一种治疗急性冠状动脉综合征的药物)的关键中间体。它的合成涉及生物还原技术,突出了它在制药工业中的重要性 (Guo 等,2017 年)。

药物开发中的生物催化

在药物开发的背景下,取代的苯甲酰氯(包括 2-氯-2-(3,4-二氯苯基)-乙醇的变体)使用生物催化剂还原以产生手性醇。这些物质被用作合成抗抑郁药和β受体阻滞剂的前体,证明了该化合物在制造具有医学意义的分子中的用途 (Barbieri 等,2001 年)。

作用机制

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Generally, chlorinated compounds can form covalent bonds with amino acids in proteins, altering their function. This could potentially lead to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol are not well-studied. Given the compound’s structural similarity to other chlorinated compounds, it might interfere with various metabolic pathways. Without specific target information, it’s difficult to predict the exact pathways affected .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol are not well-documented. Chlorinated compounds are generally lipophilic, allowing them to cross biological membranes and distribute throughout the body. They are often metabolized by the liver and excreted in the urine .

Result of Action

Depending on its targets and mode of action, it could potentially lead to a variety of cellular responses .

安全和危害

未来方向

属性

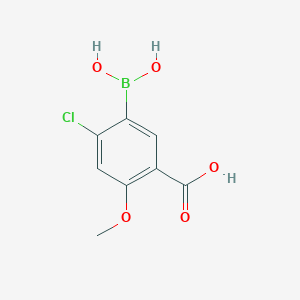

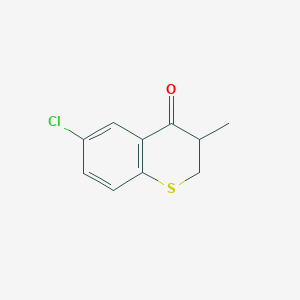

IUPAC Name |

2-chloro-2-(3,4-dichlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOBBPFPSVWGGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CO)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661373 | |

| Record name | 2-Chloro-2-(3,4-dichlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-2-(3,4-dichloro-phenyl)-ethanol | |

CAS RN |

886365-89-5 | |

| Record name | β,3,4-Trichlorobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-2-(3,4-dichlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4,5,5-Tetramethyl-2-[4-(oxiran-2-ylmethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1418637.png)

![N-Methyl-2-[2-(4-piperidylmethyl)phenyl]-1-ethanamine, dihydrochloride](/img/structure/B1418638.png)